(3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid
Description
(3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid is a chiral amino acid derivative featuring a thiophene ring substituted with a chlorine atom at the 3-position. Its molecular formula is C₇H₇ClNO₂S, with a molecular weight of 217.66 g/mol. The (3S) stereochemistry at the α-carbon and the chlorothiophene moiety distinguishes it from related compounds, making it a valuable intermediate in medicinal chemistry and pharmaceutical synthesis. Its structural uniqueness may enhance binding affinity in biological systems due to the electron-withdrawing chlorine and the aromatic thiophene ring, which modulates electronic and steric properties .
Properties
Molecular Formula |
C7H8ClNO2S |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
QXHBLAKHGCILJZ-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CSC(=C1Cl)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CSC(=C1Cl)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination: The thiophene ring is then chlorinated at the 3-position using reagents like N-chlorosuccinimide (NCS) under mild conditions.
Amino Acid Formation: The chlorinated thiophene is then subjected to a reaction with an appropriate amino acid precursor to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Rings
Thiophene vs. Phenyl Derivatives
- (S)-2-Amino-3-(thiophen-3-yl)propanoic acid (C₇H₉NO₂S): Lacks the chlorine substituent on the thiophene ring.
- (3S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid (C₉H₇Cl₂NO₂): Features a dichlorinated phenyl ring instead of thiophene. The phenyl ring provides stronger π-π interactions but reduced sulfur-mediated reactivity compared to thiophene .
Furan Derivatives
- (3S)-3-Amino-3-(furan-2-yl)propanoic acid: The furan ring’s oxygen atom introduces polarity and hydrogen-bonding capacity, differing from thiophene’s sulfur-based electronic properties. Market analyses suggest furan derivatives are prioritized for cost-effective synthesis but may exhibit lower metabolic stability .
Substituent Variations on Aromatic Rings
Halogenated Derivatives
- The hydrochloride salt form improves solubility in aqueous media .
- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (C₉H₁₀FNO₃): Introduces a hydroxyl group, increasing hydrogen-bonding capacity and acidity (pKa ~2.5–3.0). The fluorine atom’s small size minimizes steric hindrance .
Nitro and Cyano Derivatives
- (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (C₉H₁₀N₂O₄): The nitro group strongly withdraws electrons, lowering the pKa of the amino group (predicted pKa ~8.5 vs. ~9.2 for the chlorothiophene analog). This enhances reactivity in nucleophilic substitutions .
- (2S)-2-Amino-3-(3-cyanophenyl)propanoic acid (C₁₀H₁₀N₂O₂): The cyano group’s linear geometry and electron-withdrawing nature improve binding to metalloenzymes but may reduce solubility .
Stereochemical and Functional Group Modifications
- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid: The additional hydroxyl group introduces a second chiral center, complicating synthesis but enabling chelation of metal ions in catalytic applications. Reported enantiomeric purity exceeds 95% via SFC analysis .
- (S)-2-(1,3-dioxoisoindolin-2-yl)-2-methyl-3-(3-nitrophenyl)propanoic acid (C₁₈H₁₄N₂O₆): Incorporates a dioxoisoindoline group, enhancing rigidity and protease resistance. Yielded 62% in synthesis with 5:95 enantiomeric ratio .
Key Data Table
Biological Activity
(3S)-3-Amino-3-(3-chlorothiophen-2-YL)propanoic acid, also known by its CAS number 51896-27-6, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. The compound features a propanoic acid backbone with an amino group at the third carbon and a chlorothiophene moiety, which contributes to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 205.66 g/mol
- IUPAC Name : this compound
The presence of the thiophene ring and the amino acid structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Research indicates that this compound can interact with proteins and enzymes through several mechanisms:
- Hydrogen Bonding : The amino and carboxylic acid groups facilitate hydrogen bonding with biological macromolecules.
- Ionic Interactions : The charged groups can engage in ionic interactions with oppositely charged residues in proteins.
- π-π Interactions : The thiophene ring can participate in π-π stacking interactions with aromatic amino acids, potentially modulating protein activity.
These interactions suggest that the compound may influence various biochemical pathways, including those involved in neurotransmission and enzymatic activity.
Neuropharmacological Effects
Studies have highlighted the potential neuropharmacological effects of this compound:
- Neurotransmitter Modulation : The compound may affect neurotransmitter systems by acting as an antagonist or agonist at specific receptors.
- Cytotoxicity Studies : In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating potential anticancer properties.
Antimicrobial Activity
Preliminary research also suggests that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Research Findings
A summary of key research findings related to this compound is presented in the following table:
Case Studies
- Neuropharmacology : A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. Results indicated significant modulation of glutamate release, suggesting its role as a neuromodulator.
- Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial effects of various compounds, this compound showed promising results against multi-drug resistant bacterial strains, warranting further exploration into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
